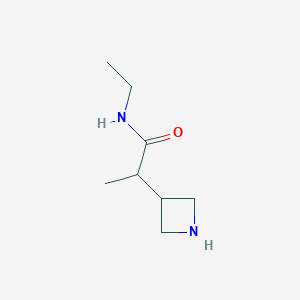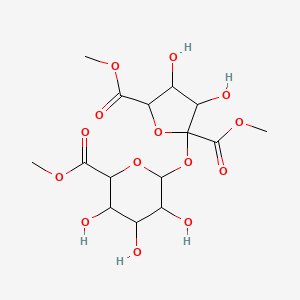
Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine is an organic compound that features a cyclopropyl group, an ethynyl group, and a fluoro-substituted benzylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Ethynyl Group: This step might involve Sonogashira coupling reactions, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.
Formation of the Benzylamine Moiety: This can be achieved through reductive amination, where a benzaldehyde derivative is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming imines or nitriles.
Reduction: Reduction reactions could reduce the ethynyl group to an alkene or alkane.
Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzylamines.
Aplicaciones Científicas De Investigación
Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible development as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The cyclopropyl group could provide rigidity to the molecule, influencing its binding affinity, while the ethynyl and fluoro groups could enhance its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar in having a cyclopropyl group attached to an amine.
Ethynylbenzene: Similar in having an ethynyl group attached to a benzene ring.
Fluorobenzylamine: Similar in having a fluoro-substituted benzylamine moiety.
Uniqueness
Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine is unique due to the combination of these functional groups in a single molecule, potentially offering unique reactivity and biological activity compared to its individual components.
Propiedades
Fórmula molecular |
C12H12FN |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
N-[(3-ethynyl-5-fluorophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H12FN/c1-2-9-5-10(7-11(13)6-9)8-14-12-3-4-12/h1,5-7,12,14H,3-4,8H2 |
Clave InChI |
NQXICSZVAOMJTI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)CNC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)
![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)





![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)
![3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid](/img/structure/B12070191.png)
![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)
![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)
